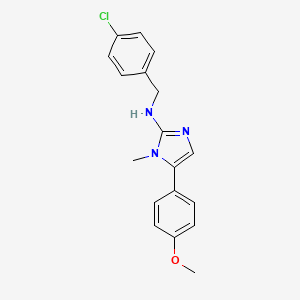![molecular formula C21H22N4OS B15018922 1-(3-methylphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018922.png)
1-(3-methylphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHYLPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features a unique structure combining a diazino-pyrimidinone core with phenyl and phenylethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHYLPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can be achieved through a multi-step process involving cyclization, reduction, and deamination reactions. A novel and efficient one-pot method has been developed for the synthesis of similar compounds, such as 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives, by combining [3 + 3] cycloaddition, reduction, and deamination reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of diversity-oriented catalysis and one-pot synthesis can be applied to scale up the production. These methods offer the advantage of reducing the number of steps and improving overall yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-METHYLPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazino-pyrimidinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenylethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(3-METHYLPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE exerts its effects depends on its interaction with molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one derivatives: These compounds share a similar core structure and can undergo similar synthetic routes.
Imidazo[1,2-a]pyridines: These heterocyclic compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness: 1-(3-METHYLPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its combination of a diazino-pyrimidinone core with phenyl and phenylethyl substituents. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22N4OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(3-methylphenyl)-6-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N4OS/c1-15-6-5-9-17(12-15)25-19-18(20(26)23-21(25)27)13-24(14-22-19)11-10-16-7-3-2-4-8-16/h2-9,12,22H,10-11,13-14H2,1H3,(H,23,26,27) |
InChI Key |
LGZMQSCFMWYYJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol](/img/structure/B15018840.png)
![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B15018841.png)
![3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B15018849.png)
![4-bromo-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B15018859.png)

![4-fluoro-N-[2-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B15018871.png)
![4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione](/img/structure/B15018875.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15018879.png)
![2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15018887.png)
![4-Chloro-N-({N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018896.png)
![1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea](/img/structure/B15018899.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15018906.png)
![1-{N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(4-chloro-2-methylphenyl)formamide](/img/structure/B15018913.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15018915.png)
